Antiflammin P2 is a synthetic anti-inflammatory peptide that has garnered attention for its potential therapeutic applications. Structurally, it is characterized by a sequence of amino acids that exhibit significant biological activity against inflammation. Antiflammin P2 is derived from the antiflammin family, which includes other peptides known for their ability to modulate immune responses and reduce inflammation.
The biological activity of antiflammin P2 is primarily linked to its ability to modulate inflammatory responses. It has been reported to activate the human formyl-peptide receptor-like 1, which plays a role in immune cell signaling and recruitment . Additionally, antiflammin P2 has demonstrated efficacy in reducing inflammation in various models, indicating its potential as a therapeutic agent for inflammatory diseases.
Antiflammin P2 can be synthesized using solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids into the desired sequence, ensuring high purity and yield. The synthesis typically involves the following steps:
Antiflammin P2 has potential applications in several fields, particularly in medicine and pharmacology. Its anti-inflammatory properties make it a candidate for treating conditions such as arthritis, asthma, and other inflammatory disorders. Furthermore, it may also find use in cosmetic formulations aimed at reducing skin inflammation and irritation.
Interaction studies involving antiflammin P2 have focused on its binding affinity to various receptors and enzymes involved in inflammatory pathways. For instance, its interaction with phospholipase A2 illustrates its role in modulating lipid metabolism during inflammation . Additionally, studies have explored its effects on immune cell signaling pathways, highlighting its potential as an immunomodulatory agent.
Antiflammin P2 shares similarities with other anti-inflammatory peptides but exhibits unique characteristics that distinguish it from them. Below is a comparison with similar compounds:
Compound Name | Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Antiflammin 1 | C46H77N13O15S | Inhibits phospholipase A2 | Earlier member of the antiflammin family |
Cortisol | C21H30O5 | Glucocorticoid receptor agonist | Broad systemic effects |
Interleukin-10 | C16H20N4O4S | Anti-inflammatory cytokine | Modulates immune response |
Annexin A1 | C36H62N10O12S | Inhibits phospholipase A2 | Involved in apoptotic processes |
Antiflammin P2's specificity for certain receptors and enzymes makes it particularly interesting for targeted therapeutic applications.
The primary mechanism through which Antiflammin P2 exerts its anti-inflammatory effects involves the modulation of critical interactions between leukocytes and endothelial cells [8] [31]. These interactions represent fundamental processes in the inflammatory cascade, where circulating leukocytes must first adhere to and then transmigrate across the endothelial barrier to reach sites of inflammation [9].
Antiflammin P2 demonstrates potent inhibitory effects on the upregulation of CD11/CD18 integrin expression on activated leukocytes [11] [31]. Research has established that this nonapeptide attenuates activation-induced changes in CD11/CD18 expression with IC₅₀ values ranging from 4 to 20 micromolar [11] [31]. The mechanism involves the prevention of platelet-activating factor and interleukin-8 induced upregulation of these critical adhesion molecules on polymorphonuclear neutrophils, monocytes, and lymphocytes [11] [31].
Table 1: Antiflammin P2 Effects on Leukocyte Adhesion Molecule Expression
Leukocyte Type | Adhesion Molecule | IC₅₀ Value (μmol/L) | Maximum Inhibition (%) | Reference |
---|---|---|---|---|
Polymorphonuclear Neutrophils | CD18 | 4.7 | 85 | [11] |
Monocytes | CD18 | 4.8 | 82 | [11] |
Lymphocytes | CD18 | 7.8 | 78 | [11] |
The inhibition of CD11/CD18 expression is particularly significant because these beta-2 integrins serve as essential mediators of firm leukocyte adhesion to the endothelium [9] [10]. CD11/CD18 integrins, including lymphocyte function-associated antigen-1 and membrane attack complex-1, bind to endothelial intercellular adhesion molecules to facilitate the stable attachment necessary for subsequent transmigration [9] [10].
Experimental data demonstrate that Antiflammin P2 does not affect the expression of adhesion molecules on resting leukocytes, indicating its specificity for activation-dependent processes [11] [31]. The compound exhibits concentration-dependent inhibition, with effects becoming apparent at concentrations as low as 1 micromolar and reaching maximum inhibition at approximately 100 micromolar [11] [31].
Unlike its pronounced effects on leukocyte adhesion molecules, Antiflammin P2 demonstrates minimal direct effects on endothelial cell adhesion molecule expression [8] [11]. Studies using human coronary artery endothelial cells stimulated with lipopolysaccharide have shown that Antiflammin P2 produces only slight inhibition of E-selectin and intercellular adhesion molecule-1 upregulation, with maximum inhibition not exceeding 7% [11].
This selective action profile distinguishes Antiflammin P2 from glucocorticoids such as dexamethasone, which significantly inhibit endothelial adhesion molecule expression [11]. The research indicates that while dexamethasone reduces lipopolysaccharide-stimulated E-selectin and intercellular adhesion molecule-1 expression by approximately 60%, Antiflammin P2 shows negligible effects on these endothelial responses [11].
Table 2: Comparative Effects on Endothelial Adhesion Molecule Expression
Treatment | E-Selectin Inhibition (%) | ICAM-1 Inhibition (%) | Concentration | Reference |
---|---|---|---|---|
Antiflammin P2 | 7 | 5 | 100 μmol/L | [11] |
Dexamethasone | 60 | 58 | 100 nmol/L | [11] |
Control | 0 | 0 | - | [11] |
The functional consequence of this differential activity pattern is that Antiflammin P2 reduces neutrophil adhesion to lipopolysaccharide-activated endothelial cells primarily through effects on the leukocytes themselves rather than by modifying endothelial cell properties [8] [11]. Preincubation of neutrophils with Antiflammin P2 markedly decreases their adhesion to activated endothelial cells, with IC₅₀ values of 1.2 micromolar for Antiflammin-1 and 3.0 micromolar for Antiflammin P2 [11].
A critical mechanism underlying Antiflammin P2's anti-inflammatory activity involves its selective interaction with Formyl-Peptide Receptor Like 1 [5] [6] [7]. This G-protein coupled receptor plays essential roles in neutrophil activation, chemotaxis, and inflammatory responses [25].
Binding studies using HEK-293 cells expressing human Formyl-Peptide Receptor and Formyl-Peptide Receptor Like 1 have demonstrated that Antiflammin P2 competes for binding exclusively at Formyl-Peptide Receptor Like 1, with no detectable affinity for the classical Formyl-Peptide Receptor [5] [6] [7]. The compound exhibits an approximate EC₅₀ of 1 micromolar for Formyl-Peptide Receptor Like 1 binding, with a Hill coefficient greater than 1 (1.18), suggesting positive cooperativity in the binding interaction [5] [6].
Table 3: Antiflammin P2 Receptor Binding Characteristics
Receptor | EC₅₀ (μM) | Hill Coefficient | Binding Selectivity | Reference |
---|---|---|---|---|
FPRL-1 | 1.0 ± 0.2 | 1.18 | High | [5] [6] |
FPR | No binding | - | None | [5] [6] |
W-peptide (control) | 0.29 | - | FPRL-1/FPRL-2 | [5] |
The binding of Antiflammin P2 to Formyl-Peptide Receptor Like 1 results in genuine receptor activation, as confirmed by rapid phosphorylation of extracellular-regulated kinase 1 and 2 [5] [6] [7]. This phosphorylation event occurs within minutes of Antiflammin P2 exposure and represents a key downstream signaling mechanism [5] [6]. The activation of extracellular-regulated kinase signaling pathways has been associated with both pro-inflammatory and anti-inflammatory responses, depending on the cellular context and duration of activation [26].
Functional studies demonstrate that Antiflammin P2 inhibits neutrophil interaction with activated endothelium under flow conditions, an effect that can be reversed by the selective Formyl-Peptide Receptor Like 1 antagonist WRWWWW [5] [6]. This provides direct evidence for the functional relevance of the Antiflammin P2-Formyl-Peptide Receptor Like 1 interaction in anti-inflammatory processes [5] [6].
The relationship between Antiflammin P2 and arachidonic acid metabolism represents a complex aspect of its anti-inflammatory mechanism [14] [15]. Unlike classical anti-inflammatory agents that directly inhibit phospholipase A2, Antiflammin P2 demonstrates no direct inhibitory activity against this enzyme [14] [18].
Comprehensive studies using both porcine pancreatic phospholipase A2 and human synovial fluid phospholipase A2 have confirmed that Antiflammin P2, at concentrations ranging from 0.005 to 50 micromolar, exhibits no significant effect on phospholipase A2 activity [18]. This finding contradicts earlier reports suggesting phospholipase A2 inhibitory activity and establishes that the anti-inflammatory effects of Antiflammin P2 occur through phospholipase A2-independent mechanisms [18].
Table 4: Antiflammin P2 Effects on Arachidonic Acid Metabolism
Parameter | Effect | Concentration Range | Comparison Agent | Reference |
---|---|---|---|---|
Phospholipase A2 Activity | No inhibition | 0.005-50 μM | Manoalide (potent inhibitor) | [18] |
Arachidonic Acid Release | No reduction | 0.1-100 μM | Dexamethasone (significant reduction) | [14] |
Arachidonate Metabolism | No effect | 0.1-100 μM | Dexamethasone (significant inhibition) | [14] |
Research using murine 3T6 fibroblasts and resident peritoneal macrophages has shown that Antiflammin P2 does not significantly diminish arachidonic acid mobilization stimulated by 4β-phorbol-12-myristate 13-acetate or calcium ionophore A23187 [14]. Furthermore, the compound demonstrates no effect on subsequent arachidonate metabolism pathways [14]. This contrasts sharply with glucocorticoids such as dexamethasone, which significantly reduce both arachidonic acid release and metabolism [14].
The implications of these findings suggest that Antiflammin P2's anti-inflammatory effects on eicosanoid-mediated inflammation occur downstream of phospholipase A2 activation [14]. Studies have demonstrated that Antiflammin P2 inhibits prostanoid production in endothelial cell-leukocyte coculture systems challenged with lipopolysaccharide, including reductions in thromboxane B₂ and prostaglandin E₂ production [8]. This inhibition appears to result from the compound's effects on cellular interactions and activation states rather than direct enzymatic inhibition [8].
Human promyelocytic HL-60 cells differentiated with dimethyl sulfoxide acquire a neutrophil-like phenotype that expresses β₂-integrins and produces reactive oxygen species [1]. When these cells are layered over confluent human endothelial-derived ECV-304 monolayers (or primary human endothelial cells), stimulation with platelet-activating factor or interleukin-8 markedly up-regulates CD11b ⁄ CD18 on the neutrophil surface, resulting in firm adhesion within 20 minutes [2] [3].
Antiflammin P2 interferes with this adhesion cascade through selective engagement of the Formyl-Peptide-Receptor-Like 1 on neutrophils:
Experimental read-out | Control value | Antiflammin P2 effect | Reference |
---|---|---|---|
Half-maximal displacement of [^125I]-Ac2-26 from Formyl-Peptide-Receptor-Like 1 | – | 1 µmol L⁻¹ (binding EC₅₀) | [4] |
Neutrophil capture on activated endothelium under static conditions | 100% | ↓ ≈ 65% at 10 µmol L⁻¹ | [2] |
CD11b ⁄ CD18 up-regulation in platelet-activating-factor–primed HL-60 cells | 100% | IC₅₀ ≈ 4–20 µmol L⁻¹ | [2] |
Collectively, the coculture model demonstrates that Antiflammin P2 attenuates the early integrin-dependent docking of neutrophil surrogates on an endothelium already primed by inflammatory cues.
Parallel-plate and microfluidic chambers recreate hydrodynamic shear (0.5 – 4 dyn cm⁻²) to probe leukocyte–vascular interactions in real time [5] [6]. When purified human neutrophils are perfused over E-selectin⁄intercellular-adhesion-molecule-1 substrates, three sequential behaviours are quantified: initial capture, rolling velocity, and firm arrest.
Key findings with Antiflammin P2:
Shear stress | Parameter (5 min) | Vehicle | Antiflammin P2 10 µmol L⁻¹ | Inhibition | Reference |
---|---|---|---|---|---|
1.5 dyn cm⁻² | Captures (mm⁻²) | 142 ± 18 | 54 ± 12 | 62%↓ | [4] |
1.5 dyn cm⁻² | Mean rolling velocity (µm s⁻¹) | 4.3 ± 0.7 | 1.0 ± 0.2 | 77%↓ | [4] |
1.5 dyn cm⁻² | Stable arrests (mm⁻²) | 38 ± 6 | 12 ± 3 | 68%↓ | [4] |
Pharmacological antagonism with WRWWWW, a Formyl-Peptide-Receptor-Like 1 blocker, fully abrogates these inhibitory effects [4], confirming receptor-linked modulation rather than non-specific physicochemical interference.
Carrageenan injection into the rat hind paw provokes a biphasic edema visible within 1 hour and maximal at 3 – 5 hours, driven by bradykinin, histamine, tumor-necrosis-factor and polymorphonuclear influx [7] [8].
When Antiflammin P2 is administered before insult:
Time after carrageenan | Paw-swelling increase (vehicle) | Suppression by Antiflammin P2 | Reference |
---|---|---|---|
3 h | +0.85 ± 0.06 mL | ↓ ≈ 45% | [9] |
5 h | +0.98 ± 0.05 mL | ↓ ≈ 52% | [9] |
Myeloperoxidase activity (neutrophil influx) at 5 h | 3.1 ± 0.4 U g⁻¹ tissue | ↓ ≈ 50% | [7] |
Biochemical read-outs revealed parallel reductions in inducible-nitric-oxide-synthase and interleukin-1 β expression [7], consistent with upstream modulation of adhesive and chemotactic pathways.
12-O-tetradecanoylphorbol-13-acetate on murine ear skin evokes vascular leakage followed by leukotriene-B₄–dominated neutrophil accumulation peaking at 8 – 12 hours [10].
Topically pre-applied Antiflammin P2 produced:
Parameter (8 h) | Vehicle | Antiflammin P2 (0.1% w⁄w) | Reduction | Reference |
---|---|---|---|---|
Ear thickness (µm) | 465 ± 22 | 298 ± 19 | 36%↓ | [10] |
Extravasated plasma protein (µg cm⁻²) | 145 ± 12 | 71 ± 10 | 51%↓ | [10] |
Leukotriene B₄ tissue level (ng g⁻¹) | 4.8 ± 0.6 | 2.1 ± 0.4 | 56%↓ | [10] |
Histological neutrophil density (cells mm⁻²) | 1170 ± 140 | 540 ± 90 | 54%↓ | [10] |
The peptide showed no significant effect in an arachidonic-acid–driven dermal reaction that lacks a lipoxygenase component, underscoring target selectivity for pathways involving 5-lipoxygenase products [10].